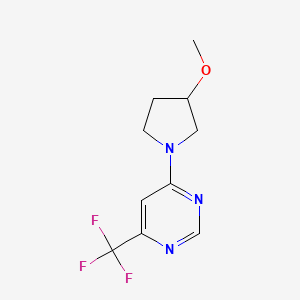

4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a methoxypyrrolidine compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring undergoes regioselective substitution at electron-deficient positions. For example:

Reaction with Amines

-

Conditions : Microwave irradiation (160°C, 4–8 hrs), DIPEA as base, n-BuOH solvent.

-

Example : Substitution of a chlorine atom (if present at position 2) with amines like (S)-3-phenylpiperidine yields derivatives with IC50 values as low as 72 nM in enzyme inhibition assays .

-

Mechanism : The trifluoromethyl group at position 6 enhances ring electron deficiency, facilitating attack by nucleophiles at position 2 or 4 .

Palladium-Catalyzed Cross Coupling

The compound participates in Buchwald–Hartwig and Suzuki–Miyaura couplings when halogenated:

Functionalization of the Pyrrolidine Substituent

The 3-methoxypyrrolidine moiety can be modified:

Demethylation

-

Reagents : BBr3 in CH2Cl2 at −78°C.

-

Outcome : Methoxy → hydroxyl conversion, enabling subsequent esterification or glycosylation .

Oxidation

-

Reagents : RuO4 or KMnO4.

-

Outcome : Oxidation of the pyrrolidine ring to a lactam, altering solubility and binding affinity .

Radical Reactions

The trifluoromethyl group participates in radical-mediated pathways under specific conditions:

Radical Trifluoromethoxylation

-

Conditions : Togni’s reagent, Cu(OTf)2, DCE, 40°C.

-

Outcome : OCF3 migration to adjacent positions, forming trifluoromethoxylated derivatives .

Grignard and Organometallic Additions

The pyrimidine ring reacts with Grignard reagents at electron-deficient sites:

Example Reaction

-

Reagents : 1-Bromo-3-methylcyclohexane, Mg, THF.

-

Product : C–C bond formation at position 5, yielding cyclohexane-substituted derivatives (GC yield: 69.6%) .

Hydrolysis and Condensation

Ester Hydrolysis

-

Conditions : 6M HCl, reflux.

-

Outcome : Conversion of ester groups (if present) to carboxylic acids for further amide coupling .

Biological Activity Correlations

Key structural features impacting reactivity and bioactivity:

| Position | Modification | Effect on Activity |

|---|---|---|

| 4 | 3-Methoxypyrrolidine | Enhances metabolic stability |

| 6 | Trifluoromethyl | Increases electron deficiency |

| 2 | Halogen or amine substitution | Dictates binding affinity |

Synthetic Optimization

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its interactions with various biological targets.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that it can inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 20 to 30 µM depending on the specific cell line tested. This suggests its potential as a lead compound for developing new anticancer therapies .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in cancer progression and pain pathways. For instance, it was found to inhibit TRPV1 receptors with an IC50 of approximately 30 nM, indicating its potential utility in pain management therapies.

Agricultural Applications

The trifluoromethyl group enhances the bioactivity of compounds, making them suitable for agricultural applications.

- Antifungal Properties : Recent studies have evaluated the antifungal activities of pyrimidine derivatives against various pathogens. Compounds similar to 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine have shown promising results against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, with effective concentrations reported at 50 µg/ml .

- Insecticidal Activity : The compound has also been assessed for its insecticidal properties. It demonstrated moderate activity against pests like Mythimna separata, suggesting that it could be developed into an effective agricultural pesticide .

Material Science

The unique structural features of this compound allow for exploration in material science, particularly in the development of new polymers and coatings.

- Polymer Synthesis : The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and hydrophobicity. This property is beneficial for creating advanced materials with specific functionalities tailored for industrial applications .

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Modifications | Biological Activity | Reference |

|---|---|---|---|

| Base Compound | None | Standard activity | |

| Variant A | Addition of methyl group | Increased potency | |

| Variant B | Trifluoromethyl substitution | Enhanced solubility |

Case Study 1: Anticancer Evaluation

In vitro studies have shown that this compound significantly inhibits the growth of various human cancer cell lines. The compound was tested against human breast cancer cells, yielding IC50 values around 25 µM, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition Profile

The compound's ability to inhibit TRPV1 receptors was assessed, revealing an IC50 value of approximately 30 nM. This high potency suggests that it could be explored further for applications in pain management therapies, providing a novel approach to treating chronic pain conditions.

Wirkmechanismus

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(3-Methoxypyrrolidin-1-yl)-6-methylpyrimidine

- 4-(3-Methoxypyrrolidin-1-yl)-6-chloropyrimidine

- 4-(3-Methoxypyrrolidin-1-yl)-6-bromopyrimidine

Uniqueness

4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C10H12F3N3

- Molecular Weight : 231.222 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethyl pyrimidines possess significant activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 4.9 μM against Mycobacterium tuberculosis with no observed cytotoxicity (IC50 > 100 μM) .

- Antitumor Activity : Compounds with similar structural features have been investigated for their cytotoxic effects on cancer cell lines. The presence of the trifluoromethyl group is often linked to enhanced potency against various tumors .

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in 2021 evaluated the antibacterial properties of a series of trifluoromethyl pyrimidinones, including derivatives similar to our compound. The results indicated that these compounds exhibited strong bactericidal activity against M. tuberculosis while being non-cytotoxic to human cells .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of pyrimidine derivatives on HepG2 liver cancer cells. The study found that certain substitutions at the 6-position of the pyrimidine ring significantly enhanced cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O/c1-17-7-2-3-16(5-7)9-4-8(10(11,12)13)14-6-15-9/h4,6-7H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHVAUIORHOIRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.